molecular formula C10H10N2O4 B11725354 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide

Cat. No.: B11725354
M. Wt: 222.20 g/mol
InChI Key: RYGNABOONRGSDG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is a chemical compound that belongs to the class of benzodioxin derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound features a benzodioxin ring fused with a hydroxyiminoacetamide group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a diverse array of products.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit the function of its targets, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is unique due to its hydroxyiminoacetamide group, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13)

InChI Key

RYGNABOONRGSDG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO

Origin of Product

United States

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